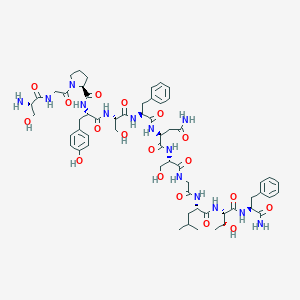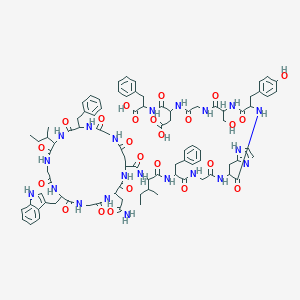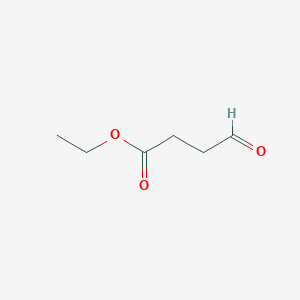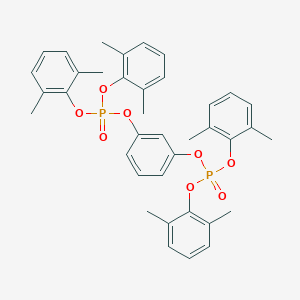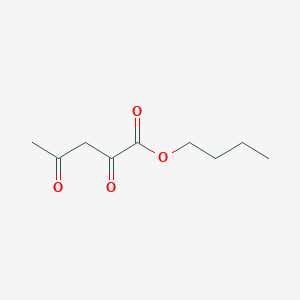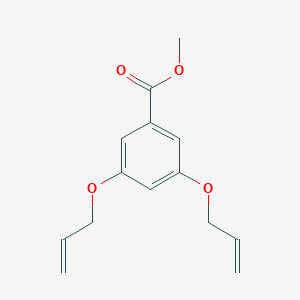
Methyl 3,5-bis(allyloxy)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-bis(allyloxy)benzenecarboxylate is a chemical compound with the molecular formula C14H16O4 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Methyl 3,5-bis(allyloxy)benzenecarboxylate consists of 14 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 248.27 g/mol.Physical And Chemical Properties Analysis
Methyl 3,5-bis(allyloxy)benzenecarboxylate is an irritant . It has a melting point of 30-33°C .Scientific Research Applications
-
Supramolecular Polymers
- Field : Organic & Biomolecular Chemistry
- Application : BTAs have attracted a lot of interest in recent years as they are uniquely suited to generate functional multicomponent biomaterials . Their morphologies and intrinsic dynamic behaviour mimic fibrous structures found in nature .
- Method : The modularity of BTAs allows control of the density of functionalities presented on the surface of the fibres when using functionalized BTA monomers . This approach eliminates the statistical reactions and reduces the number of synthetic steps .
- Results : The results show that functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .
-
Porous Coordination Polymers
- Field : Dalton Transactions
- Application : BTAs are explored as structurally reinforcing supramolecular building blocks in porous coordination polymers .
- Method : The polycarboxylate ligand benzene-1,3,5-tricarboxamide tris (phenylacetic acid) H3L1 was prepared, and the analogous trimethyl benzene-1,3,5-tricarboxamide tris acetate Me3L2 was prepared and its single crystal structure elucidated .
- Results : The crystal structures revealed both materials exhibited significant solvent-accessible volume . Compound 1 possesses an unusually high CO2 capacity for a two-dimensional material with intralayer porosity and surprising structural resilience to guest exchange, evacuation and exposure to air .
-
Functionalization of BTAs
- Field : Organic & Biomolecular Chemistry
- Application : BTAs have been used to generate functional multicomponent biomaterials . They are uniquely suited to mimic fibrous structures found in nature .
- Method : The modularity of BTAs allows control of the density of functionalities presented on the surface of the fibres when using functionalized BTA monomers . This approach eliminates the statistical reactions and reduces the number of synthetic steps .
- Results : The results show that functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .
-
Coordination Polymers
- Field : Inorganic Chemistry
- Application : BTAs are used as structurally reinforcing supramolecular building blocks in coordination polymers .
- Method : Hydrothermal reactions of transition-metal salts with a kind of tripodal tricarboxylic acid were carried out, producing new BTA-based 3-D coordination polymers .
- Results : The 3-D networks of the polymers are built up from carboxylate-bridged rod-shaped secondary building units (SBUs) by the BTA molecules . The photoluminescence analysis reveals that these polymers can serve as chemosensors to detect ppm-grade nitrobenzene .
Safety And Hazards
properties
IUPAC Name |
methyl 3,5-bis(prop-2-enoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVVZYQCQQHHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376901 |
Source


|
| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-bis(allyloxy)benzenecarboxylate | |
CAS RN |
135710-38-2 |
Source


|
| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

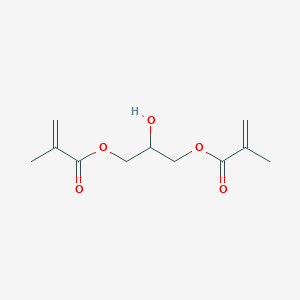
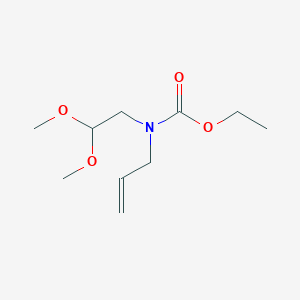
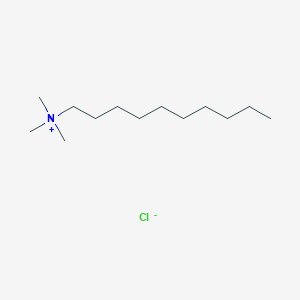
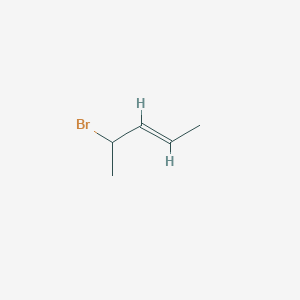
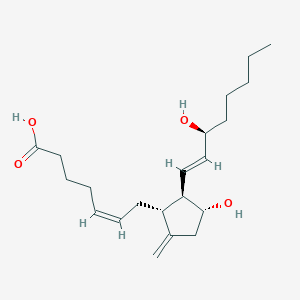
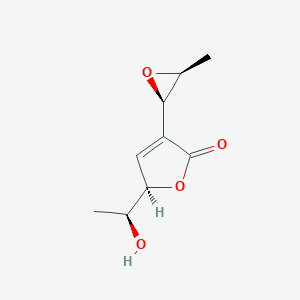
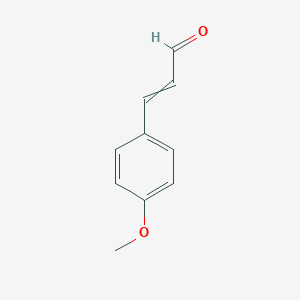
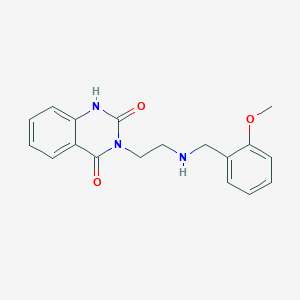
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
